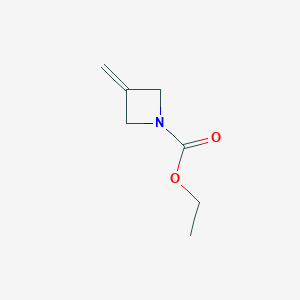
3-Methyleneazetidine-1-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyleneazetidine-1-carboxylic acid ethyl ester is a chemical compound that has been widely studied in the field of medicinal chemistry. It is also known as MAE and is a derivative of azetidine. MAE has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
作用機序
The mechanism of action of MAE is not fully understood. However, it has been proposed that MAE exerts its biological activity by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. MAE has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. These mechanisms may contribute to the anticancer, anti-inflammatory, and neuroprotective effects of MAE.
生化学的および生理学的効果
MAE has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MAE has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, MAE has been found to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway. These effects suggest that MAE may have therapeutic potential for the treatment of cancer, inflammation, and neurological disorders.
実験室実験の利点と制限
MAE has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. MAE has also been extensively studied in the literature, and its biological activity has been well characterized. However, there are also some limitations to the use of MAE in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of MAE is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of MAE. One potential direction is to investigate the use of MAE in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore the use of MAE as a tool for studying the mechanisms of disease. Additionally, further research is needed to fully understand the mechanism of action of MAE and to optimize its pharmacological properties for use in the clinic. Overall, the study of MAE has the potential to lead to the development of new drugs for the treatment of a variety of diseases.
合成法
The synthesis of 3-Methyleneazetidine-1-carboxylic acid ethyl ester involves the reaction of ethyl 3-oxobutanoate with ethyl diazoacetate in the presence of a catalyst. The reaction proceeds through a cyclopropanation process, resulting in the formation of MAE. The yield of this reaction can be improved by using a chiral catalyst. The synthesis of MAE has been extensively studied in the literature, and various modifications to the reaction conditions have been proposed to improve the yield and selectivity of the reaction.
科学的研究の応用
MAE has been found to have potential applications in the treatment of various diseases. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. MAE has also been found to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, MAE has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that MAE may be a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
特性
CAS番号 |
191282-73-2 |
|---|---|
製品名 |
3-Methyleneazetidine-1-carboxylic acid ethyl ester |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
ethyl 3-methylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-3-10-7(9)8-4-6(2)5-8/h2-5H2,1H3 |
InChIキー |
SWNKIWSORIDKBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=C)C1 |
正規SMILES |
CCOC(=O)N1CC(=C)C1 |
同義語 |
1-Azetidinecarboxylicacid,3-methylene-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



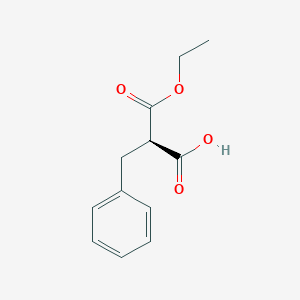
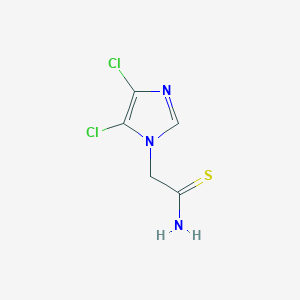
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
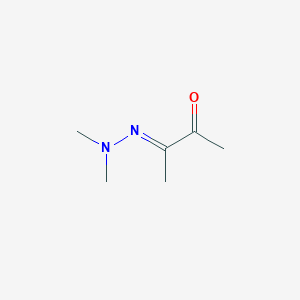
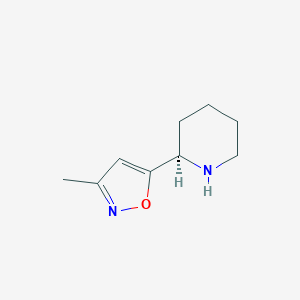

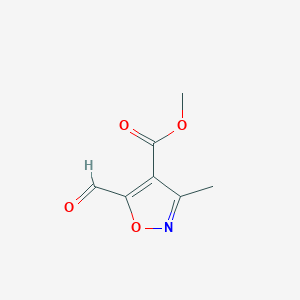
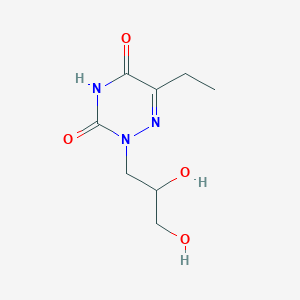
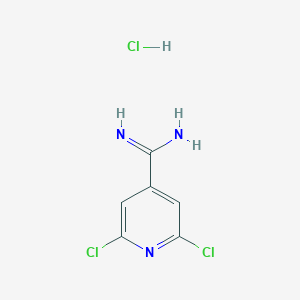

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)

